molecular formula C19H17FN2O3S B2585558 N-cyclopropyl-2-[3-(4-fluorobenzenesulfonyl)-1H-indol-1-yl]acetamide CAS No. 946224-17-5

N-cyclopropyl-2-[3-(4-fluorobenzenesulfonyl)-1H-indol-1-yl]acetamide

Cat. No.: B2585558
CAS No.: 946224-17-5
M. Wt: 372.41
InChI Key: KHKMGIFFJVBVSV-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[3-(4-fluorobenzenesulfonyl)-1H-indol-1-yl]acetamide is a complex organic compound that features a cyclopropyl group, a fluorobenzenesulfonyl group, and an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Scientific Research Applications

N-cyclopropyl-2-[3-(4-fluorobenzenesulfonyl)-1H-indol-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

: On the mechanism of carboxylate elimination from carbohydrate monoester-derived radicals : Benchchem - N-cyclopropyl-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[3-(4-fluorobenzenesulfonyl)-1H-indol-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorobenzenesulfonyl Group: The indole derivative is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the fluorobenzenesulfonyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-[3-(4-fluorobenzenesulfonyl)-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of substituted sulfonamides or thiols.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2,3,4-trifluorobenzenesulfonamide
  • N-cyclopropyl-3,4-difluorobenzenesulfonamide

Uniqueness

N-cyclopropyl-2-[3-(4-fluorobenzenesulfonyl)-1H-indol-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the indole moiety, in particular, is significant as it is a common pharmacophore in many biologically active compounds.

Properties

IUPAC Name

N-cyclopropyl-2-[3-(4-fluorophenyl)sulfonylindol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3S/c20-13-5-9-15(10-6-13)26(24,25)18-11-22(12-19(23)21-14-7-8-14)17-4-2-1-3-16(17)18/h1-6,9-11,14H,7-8,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKMGIFFJVBVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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